(3R,5S)-3-Amino-5-methylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
(3R,5S)-3-amino-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m0/s1 |
InChI Key |
SWTNSRXCWULTDK-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C(=O)N1)N |
Canonical SMILES |
CC1CC(C(=O)N1)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Alkylation and Isomer Separation
Step 2: Reduction and Ring Expansion
- Reduction : The trans-isomer is reduced using LiAlH₄ in tetrahydrofuran (THF) at 0°C to form a prolinol derivative (26a ).
- Ring Expansion : Treatment with trifluoroacetic anhydride (TFAA) and triethylamine (Et₃N) in dichloromethane (DCM) induces a-shift, expanding the pyrrolidine ring to a piperidine structure (27a ).
Step 3: Deprotection and Final Product Formation
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) removes the benzyl protecting group, yielding the free amine.
- Salt Formation : The product is treated with HCl in a solvent like ethyl acetate to form the hydrochloride salt.
Optimization and Reaction Conditions
| Parameter | Details | Source |
|---|---|---|
| Temperature | Alkylation at 0–25°C; hydrogenation at room temperature | |
| Catalysts | Pd/C (10 wt%) for hydrogenation; p-TsOH for condensation | |
| Solvents | Toluene (condensation), THF (reduction), DCM (ring expansion) | |
| Yield | 73–90% after purification (HPLC or column chromatography) |
Analytical Characterization
- Chiral Purity : Confirmed via chiral supercritical fluid chromatography (SFC) or HPLC, with enantiomeric excess (ee) >99%.
- Spectroscopic Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Pyroglutaminol Route | High stereoselectivity; commercially available precursors | Requires multiple purification steps |
| Racemic Resolution | Simpler initial steps | Lower overall yield due to isomer separation |
Industrial-Scale Considerations
- Cost Efficiency : Use of iodomethane and TFAA increases material costs but ensures reproducibility.
- Safety : LiAlH₄ requires strict anhydrous conditions; Pd/C handling demands inert atmospheres.
Chemical Reactions Analysis
Types of Reactions: (3R,5S)-3-Amino-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: (3R,5S)-3-Amino-5-methylpyrrolidin-2-one is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool in structural biology .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance .
Mechanism of Action
The mechanism of action of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and modulating biochemical pathways . Its chiral nature allows for selective binding to target molecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
3-Amino-3-methylpyrrolidin-2-one
- Structural Differences: This compound features an amino group and methyl group both at the C3 position, unlike the target compound’s C3-amino and C5-methyl arrangement.
- The proximity of amino and methyl groups at C3 may hinder hydrogen bonding compared to the target compound’s spatially separated functional groups .
(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one
- Structural Differences: The C5 position is substituted with a bulky biphenylmethyl group instead of a methyl group, and the amino group at C3 is replaced with a methyl group.
- Implications: Molecular Weight: 265.35 (vs. ~142 for the target compound), significantly increasing lipophilicity. Applications: The biphenyl group enhances π-π stacking interactions, making it suitable for materials science or as a ligand in catalysis. In contrast, the target compound’s amino group may favor polar interactions in biological systems .
(3R,5R)- and (3S,5R)-5-(3-Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one
- Structural Differences : These isomers (compounds 8 and 15 in ) feature trifluoromethylphenyl and methoxyphenyl substituents, with stereochemical variations at C3 and C4.
- Implications: Lipophilicity: The trifluoromethyl group increases metabolic stability but reduces aqueous solubility compared to the target compound. Biological Activity: Designed as cannabinoid receptor ligands, their large aromatic substituents contrast with the target compound’s smaller, polar structure, suggesting divergent therapeutic applications .
(3R)-3-[(R)-Hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one
- Structural Differences: A hydroxy-phenyl-methyl group at C3 and a methyl group at N1 replace the target compound’s C3-amino and C5-methyl groups.
- Reactivity: The hydroxyl group enables glycosylation or esterification, whereas the amino group in the target compound supports salt formation or nucleophilic reactions .
Comparative Data Table
Key Research Findings
Steric and Electronic Effects: The target compound’s amino group at C3 enhances polarity, favoring aqueous solubility, while the C5-methyl group minimizes steric bulk compared to biphenyl derivatives .
Stereochemical Sensitivity : The (3R,5S) configuration distinguishes it from diastereomers like (3R,5R) or (3S,5R), which exhibit altered binding affinities in receptor studies .
Q & A
Q. What experimental designs assess the stability of this compound under accelerated degradation conditions?
- Answer: Perform forced degradation studies:
- Oxidation: 3% H₂O₂, 40°C, 72h.
- Hydrolysis: 0.1M HCl/NaOH, 60°C, 48h.
- Photolysis: ICH Q1B guidelines (1.2 million lux·hr).
Monitor degradation via UPLC-PDA and identify products using Q-TOF-MS. Kinetic modeling (Arrhenius equation) predicts shelf life under standard storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
